3-Amino-3-(3-ethoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-ethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . . This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Biochemical Analysis
Biochemical Properties
3-Amino-3-(3-ethoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as aminotransferases and decarboxylases can lead to the formation of different metabolites. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in amino acid metabolism and transport, thereby altering cellular metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to bind to specific proteins and enzymes can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of different metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in cellular processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid typically involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form 3-ethoxy-β-nitrostyrene. This intermediate is then reduced to 3-ethoxyphenyl-β-nitropropane, which is subsequently hydrolyzed to yield the target compound . The reaction conditions often include the use of catalysts such as palladium on charcoal for the reduction step and acidic or basic conditions for the hydrolysis step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of alcohols, aldehydes, or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(3-ethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-ethoxyphenyl)propanoic acid
- 3-Amino-3-(3-methoxyphenyl)propanoic acid
- 3-Amino-3-(3-ethoxyphenyl)butanoic acid
Uniqueness
3-Amino-3-(3-ethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the ethoxy group at the 3-position provides distinct steric and electronic properties compared to other similar compounds .
Properties
IUPAC Name |
3-amino-3-(3-ethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVYSLNULCOBJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403174 |
Source
|
Record name | 3-amino-3-(3-ethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299167-74-1 |
Source
|
Record name | 3-amino-3-(3-ethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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